molecular formula C20H24N2O4S B2390071 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide CAS No. 1172041-79-0

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2390071
CAS No.: 1172041-79-0
M. Wt: 388.48
InChI Key: ODXCPJOJSXKBMO-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is a compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide typically involves the following steps:

  • Formation of the tetrahydroquinoline core: : A reaction between an aniline derivative and a carbonyl compound under acidic or basic conditions.

  • Methoxyacetylation: : Introduction of the methoxyacetyl group via an esterification reaction.

  • Sulfonamide formation: : Reaction of the intermediate compound with a sulfonyl chloride.

Industrial Production Methods: In an industrial setting, these reactions are optimized for yield, purity, and cost-effectiveness. This often involves the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide undergoes several types of reactions, including:

  • Oxidation: : Transformation of functional groups under oxidative conditions.

  • Reduction: : Reduction of carbonyl or other groups to their corresponding alcohols or amines.

  • Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

  • Substitution: : Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products:
  • Oxidation products: : Ketones, aldehydes, or carboxylic acids.

  • Reduction products: : Alcohols or amines.

  • Substitution products: : Halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide is used in various scientific research applications:

  • Chemistry: : As a building block for synthesizing more complex molecules or as a catalyst in specific reactions.

  • Biology: : Inhibitor or activator in enzymatic studies and as a fluorescent probe for imaging.

  • Medicine: : Potential therapeutic agent for targeting specific pathways or receptors.

  • Industry: : Intermediate in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The compound exerts its effects through the following mechanism:

  • Molecular targets: : Interacts with specific enzymes or receptors, altering their activity.

  • Pathways involved: : Modulates biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Unique Features: N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide stands out due to its unique structural features, which provide specific binding affinity or reactivity.

Similar Compounds:
  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide: : Similar structure but with an isoquinoline core.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide: : Similar structure but with different substitution on the quinoline ring.

Conclusion

This compound is a versatile compound with significant implications in various fields of research. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial applications.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-15-20(23)22-12-5-8-17-9-10-18(14-19(17)22)21-27(24,25)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,21H,5,8,11-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXCPJOJSXKBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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